BenchChemオンラインストアへようこそ!

Quinoline-4,7-diol

Antibacterial drug discovery Penicillin-binding protein inhibition β-lactam alternative lead identification

Quinoline-4,7-diol (CAS 955938-89-3), also indexed as 7-hydroxy-1H-quinolin-4-one or 4,7-dihydroxyquinoline, is a heterocyclic small molecule (C₉H₇NO₂, MW 161.16 g/mol) belonging to the dihydroxyquinoline subclass. The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, a property that directly influences its hydrogen-bonding capacity, metal-coordination geometry, and target-binding interactions in biological systems.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 955938-89-3
Cat. No. B1388102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-4,7-diol
CAS955938-89-3
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC=CC2=O
InChIInChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,11H,(H,10,12)
InChIKeyVJOPQSBUEFGOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-4,7-diol (CAS 955938-89-3): Structural Identity and Supply-Relevant Baseline for a Dihydroxyquinoline Building Block


Quinoline-4,7-diol (CAS 955938-89-3), also indexed as 7-hydroxy-1H-quinolin-4-one or 4,7-dihydroxyquinoline, is a heterocyclic small molecule (C₉H₇NO₂, MW 161.16 g/mol) belonging to the dihydroxyquinoline subclass [1]. The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, a property that directly influences its hydrogen-bonding capacity, metal-coordination geometry, and target-binding interactions in biological systems [2]. It is catalogued under ChEMBL ID CHEMBL2089334 with a reported maximum development phase of preclinical, and 12 bioactivity data points spanning binding (Ki), functional (MIC), and inhibition assays are curated in authoritative databases [1][3].

Why Quinoline-4,7-diol (CAS 955938-89-3) Cannot Be Simply Replaced by Other Dihydroxyquinoline Isomers: The Case for Position-Specific Procurement


Dihydroxyquinoline isomers share an identical molecular formula but differ in hydroxyl-group regiochemistry, producing divergent biological target engagement, metal-chelation stoichiometry, and pharmacokinetic behaviour that precludes generic interchange. In a direct comparative study of ten 4-quinolone analogs against Escherichia coli penicillin-binding proteins (PBPs), the unsubstituted 4-quinolone parent exhibited no measurable binding (NB at 1 mM), while quinoline-4,7-diol (compound 10) displayed selective, quantifiable affinity for high-molecular-mass PBPs, including a Ki of 89 µM for the essential PBP2 enzyme [1]. In contrast, the 6-hydroxy isomer (compound 4) bound more tightly across multiple PBPs (Ki ~27–37 µM), and the 7-hydroxy-4-quinolone-3-carboxylate analog (compound 7) showed distinctly weaker, charge-dependent binding [1]. Positional isomerism thus governs not only potency but also selectivity profiles across protein targets within the same enzyme family, making empirical selection of the specific regioisomer critical for reproducible research outcomes [1].

Quinoline-4,7-diol (CAS 955938-89-3): Quantitative Differentiation Evidence Against Closest Structural Analogs


Selective PBP2 Affinity of Quinoline-4,7-diol vs. Unsubstituted 4-Quinolone and 6-Hydroxy-4-Quinolone in E. coli Membrane Preparations

In a direct head-to-head comparison within a single study, quinoline-4,7-diol (compound 10) exhibited a Ki of 89 ± 3 µM against the essential high-molecular-mass E. coli PBP2 enzyme, whereas the unsubstituted 4-quinolone parent (compound 2) showed no detectable binding (NB at 1 mM) to any E. coli PBP. The 6-hydroxy-4-quinolone comparator (compound 4) bound more tightly to PBP2 (Ki = 26 ± 4 µM) and also to PBP1a/1b (Ki = 27 ± 4 µM) and PBP3 (Ki = 120 ± 80 µM), demonstrating that the 7-hydroxy substituent confers a narrower selectivity profile distinct from the 6-hydroxy isomer [1].

Antibacterial drug discovery Penicillin-binding protein inhibition β-lactam alternative lead identification

Cross-Species PBP Binding Profile: Quinoline-4,7-diol Activity Against Bacillus subtilis PBPs vs. E. coli PBPs

The Shilabin et al. study assessed quinoline-4,7-diol (compound 10) against Bacillus subtilis PBPs at 1 mM and reported active inhibition of bocillin FL binding to B. subtilis PBP1, PBP2, and PBP3/4, while the compound was classified as 'Not Active' against E. coli PBP3 and PBP5/6, and against whole-cell E. coli PBP labeling [1][2]. This cross-species differential activity suggests that the binding site architecture of Gram-positive PBPs may be more permissive for the 4,7-diol substitution pattern than that of Gram-negative E. coli PBPs.

Gram-positive antibacterial Bacillus subtilis PBP target engagement

Physicochemical Differentiation: Computed XLogP3, TPSA, and Hydrogen-Bond Donor/Acceptor Profile of Quinoline-4,7-diol vs. 8-Hydroxyquinoline

Quinoline-4,7-diol has a computed XLogP3 of 0.2, a topological polar surface area (TPSA) of 49.3 Ų, two hydrogen-bond donor (HBD) sites, and three hydrogen-bond acceptor (HBA) sites, as computed by PubChem using standardized algorithms [1]. By comparison, the widely used metal-chelating analog 8-hydroxyquinoline (8-HQ, CAS 148-24-3) has an XLogP3 of 1.8, TPSA of 33.1 Ų, one HBD, and two HBA sites [2]. The lower lipophilicity and higher TPSA of quinoline-4,7-diol position it closer to CNS drug-like chemical space (typically TPSA < 90 Ų and logP 1–3), while the additional HBD/HBA capacity may enhance aqueous solubility and modulate blood-brain barrier penetration relative to 8-HQ.

Drug-likeness Physicochemical property profiling CNS drug design

Tautomeric Equilibrium Impact: 4-Quinolone Form Dominance as a Structural Determinant for Target Binding vs. 3,8-Diol Isomer (Jineol)

Quinoline-4,7-diol exists predominantly as the 4-quinolone tautomer (7-hydroxy-1H-quinolin-4-one), as evidenced by its canonical SMILES representation 'C1=CC2=C(C=C1O)NC=CC2=O' in PubChem and the experimental observation that 4-hydroxyquinolines generally favor the oxo form in polar media [1][2]. Computational studies on related quinolone 3-esters show the hydroxyquinoline form is lower in energy by 27–38 kJ/mol compared to the 4-oxo tautomer, depending on substitution pattern [2]. In contrast, quinoline-3,8-diol (jineol, isolated from Scolopendra subspinipes) bears hydroxyl groups at positions 3 and 8, which cannot form an analogous 4-quinolone tautomer, resulting in a fundamentally different hydrogen-bond donor/acceptor pharmacophore geometry [3]. The 4-oxo group of quinoline-4,7-diol provides a specific hydrogen-bond acceptor that computational docking identifies as critical for engaging conserved active-site residues in PBP enzymes, a feature absent in the 3,8-diol isomer [1].

Tautomerism Structure-activity relationship Quinolone pharmacophore

Recommended Application Scenarios for Quinoline-4,7-diol (CAS 955938-89-3) Based on Quantitative Differentiation Evidence


Scaffold for Non-β-Lactam, Gram-Positive-Selective Penicillin-Binding Protein Inhibitor Development

Quinoline-4,7-diol has demonstrated active, qualitatively confirmed binding to Bacillus subtilis high-molecular-mass PBPs (PBP1, PBP2, PBP3/4) at 1 mM while being inactive against whole-cell E. coli PBP labeling, establishing a Gram-positive-selective engagement profile [1]. Its Ki of 89 µM against E. coli PBP2, combined with the absence of binding for the unsubstituted 4-quinolone parent, provides a defined affinity baseline for fragment growth or scaffold hopping campaigns aimed at developing reversible, non-covalent PBP inhibitors as β-lactam alternatives [1]. Researchers should note that the compound lacks standalone antibacterial activity (MIC > 1 mM against E. coli), likely due to permeability limitations, and will require medicinal chemistry optimization for intracellular target access [1].

Lead-Like Fragment with Favorable CNS Physicochemical Properties for Kinase or CNS-Target Library Design

With a computed XLogP3 of 0.2, TPSA of 49.3 Ų, and molecular weight of 161.16 g/mol, quinoline-4,7-diol falls well within lead-like chemical space (congruent with the 'rule of three' for fragment-based drug discovery) and approaches CNS drug-like property ranges [2]. Its significantly lower lipophilicity compared to 8-hydroxyquinoline (ΔXLogP3 = −1.6) and higher polarity suggest improved aqueous solubility and potentially reduced phospholipidosis risk, supporting its use as a core scaffold in fragment libraries targeting CNS enzymes, including kinases, where the 4-oxo pharmacophore can serve as a hinge-binding motif [2]. The two hydroxyl groups provide synthetic handles for parallel derivatization without altering the core pharmacophore.

Metal-Chelating Building Block for Coordination Complexes and Catalysis with Defined 4-Oxo/7-Hydroxy Donor Set

The 4-oxo group (from the predominant 4-quinolone tautomer) combined with the 7-hydroxyl substituent provides a bidentate or potentially tridentate (with N1 participation) metal-coordination geometry that is structurally distinct from the classic 8-hydroxyquinoline (N,8-O) chelation motif [3]. This regioisomeric donor set may yield complexes with altered redox potentials, luminescence properties, or catalytic activity compared to 8-HQ-derived systems. The compound has been noted in vendor literature as useful for preparing coordination complexes and chelating agents, though quantitative comparative stability constants against 8-HQ remain to be published [4]. Researchers in inorganic medicinal chemistry and catalysis should consider this scaffold when seeking to diversify metal-binding pharmacophores beyond the extensively characterized 8-hydroxyquinoline series.

Antimicrobial Pharmacophore Probe for Structure-Activity Relationship Studies in Quinolone Antibacterial Programs

The Shilabin et al. study provides a rare quantitative dataset comparing ten 4-quinolone analogs in the same PBP binding assay, with quinoline-4,7-diol occupying a unique position as a moderately active, selective binder [1]. This dataset enables structure-activity relationship (SAR) analysis: the 7-hydroxy substitution (compound 10) yields a Ki of 89 µM for PBP2 versus no binding for the parent, while the 6-hydroxy isomer (compound 4) shows Ki = 26 µM for the same target [1]. Procurement of quinoline-4,7-diol as part of a focused quinolone SAR panel allows systematic mapping of hydroxyl-position effects on PBP affinity and selectivity, directly informing the design of next-generation quinolone antibacterials. The compound's commercial availability from multiple vendors at commonly 95% purity facilitates rapid SAR exploration without the need for in-house synthesis of the core scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoline-4,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.